molecular formula C29H25BF2N4 B1460097 2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-5,11-dipyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene CAS No. 1337979-86-8

2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-5,11-dipyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene

Cat. No.: B1460097
CAS No.: 1337979-86-8
M. Wt: 478.3 g/mol
InChI Key: KDOFHEZVMVCAMJ-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,5-Difluoro-1,3,7,9-tetramethyl-10-phenyl-2,8-di(pyridin-4-yl)-5H-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinin-4-ium-5-uide primarily involves its interaction with light. The compound absorbs light at specific wavelengths, leading to electronic excitation. This excited state can then transfer energy to nearby molecules, facilitating various photochemical reactions . The molecular targets and pathways involved include cellular components such as proteins and nucleic acids, which can be modified through photodynamic processes .

Comparison with Similar Compounds

Properties

IUPAC Name

2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-5,11-dipyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25BF2N4/c1-18-25(23-10-14-33-15-11-23)20(3)35-28(18)27(22-8-6-5-7-9-22)29-19(2)26(24-12-16-34-17-13-24)21(4)36(29)30(35,31)32/h5-17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOFHEZVMVCAMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)C4=CC=NC=C4)C)C5=CC=CC=C5)C)C6=CC=NC=C6)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25BF2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-5,11-dipyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Reactant of Route 2
2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-5,11-dipyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Reactant of Route 3
2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-5,11-dipyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Reactant of Route 4
2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-5,11-dipyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Reactant of Route 5
2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-5,11-dipyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Reactant of Route 6
Reactant of Route 6
2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-5,11-dipyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene

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